

# An In-Depth Technical Guide to R-6890 (Spirochlorphine)

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## Compound of Interest

Compound Name: R-6890

Cat. No.: B15620711

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CAS Number: 3222-88-6

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**R-6890**, also known as Spirochlorphine, is a potent synthetic opioid analgesic belonging to the spiropiperidine class of compounds. First reported in 1977, this molecule has garnered interest within the scientific community for its unique pharmacological profile, exhibiting activity at both classical opioid receptors and the nociceptin/orphanin FQ (NOP) receptor.[1] This dual activity suggests a complex mechanism of action that could potentially be leveraged for the development of novel analgesics with differentiated side-effect profiles. This technical guide provides a comprehensive overview of the available scientific data on **R-6890**, including its chemical properties, pharmacological activities, and associated signaling pathways, presented in a format tailored for researchers and drug development professionals.

## Chemical and Physical Properties

**R-6890** is chemically identified as 8-[1-(4-chlorophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one.[2] Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	3222-88-6	[2]
Molecular Formula	C <sub>21</sub> H <sub>24</sub> ClN <sub>3</sub> O	[2]
Molecular Weight	369.9 g/mol	[2]
IUPAC Name	8-[1-(4-chlorophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one	[3]
Synonyms	Spirochlorphine	[1]
Solubility	Soluble in Acetone and DMSO	[2]

## Pharmacological Profile

**R-6890** is characterized as a potent opioid analgesic. Its primary mechanism of action involves interaction with the opioid receptor system. Additionally, it has been described as an agonist at the nociceptin receptor (NOP), a non-opioid member of the opioid peptide receptor family.[1]

## Receptor Binding Affinity

The binding affinity of **R-6890** to various opioid receptors has been determined through in vitro radioligand binding assays. The equilibrium dissociation constants (K<sub>i</sub>) are summarized below, indicating a high affinity for the mu-opioid receptor.

Receptor Subtype	K <sub>i</sub> (nM)	Reference
Mu-Opioid (μ)	4	[1]
Delta-Opioid (δ)	75	[1]
Total Opioid Population	10	[1]

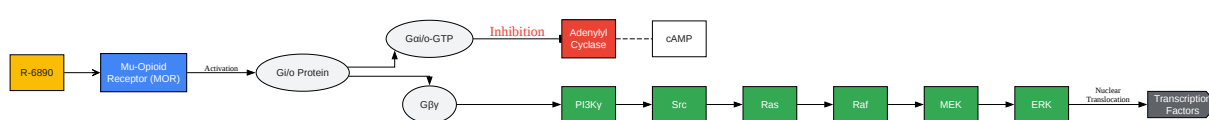
While **R-6890** is described as a nociceptin receptor (NOP) agonist, specific quantitative data for its binding affinity (K<sub>i</sub>) or functional potency (EC<sub>50</sub>) at the NOP receptor is not readily available in the reviewed literature.

## Signaling Pathways

As an agonist at Gi/o-coupled receptors, **R-6890** is expected to initiate intracellular signaling cascades that lead to its analgesic and other pharmacological effects. The primary signaling pathways for both opioid and nociceptin receptors involve the inhibition of adenylyl cyclase and modulation of mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK) and p38 pathways.

### Opioid Receptor Signaling to ERK

The activation of mu-opioid receptors by an agonist like **R-6890** initiates a cascade of intracellular events leading to the modulation of the ERK pathway. This process is crucial for mediating some of the long-term effects of opioids.

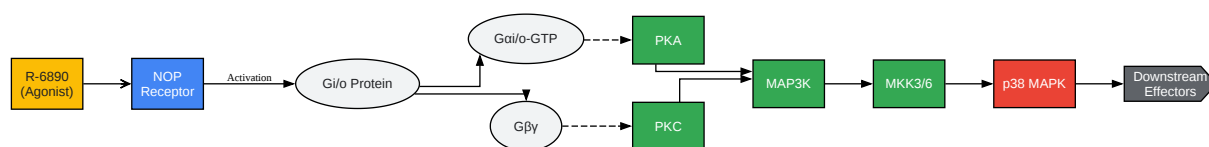


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Opioid Receptor (Gi/o) to ERK Signaling Pathway.

### Nociceptin Receptor Signaling to p38 MAPK

Activation of the NOP receptor by an agonist also engages Gi/o proteins, leading to the modulation of various downstream effectors, including the p38 MAPK pathway, which is involved in cellular stress responses and inflammation.[4]



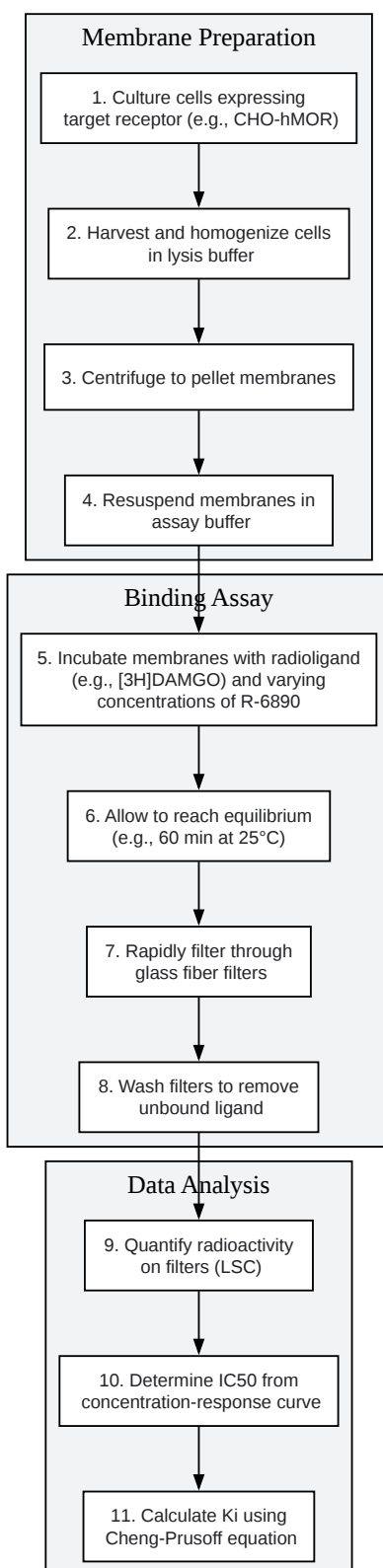
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NOP Receptor (Gi/o) to p38 MAPK Signaling Pathway.

## Experimental Protocols

### In Vitro Receptor Binding Assay (General Protocol)

This protocol outlines a general method for determining the binding affinity of **R-6890** to opioid receptors using a competitive radioligand binding assay.



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Workflow for In Vitro Receptor Binding Assay.

#### Materials:

- Cell membranes expressing the target opioid receptor (e.g., from CHO or HEK cells).
- Radiolabeled ligand (e.g., [ $^3\text{H}$ ]DAMGO for  $\mu$ -opioid receptor).
- Unlabeled **R-6890** at various concentrations.
- Assay buffer (e.g., Tris-HCl).
- Glass fiber filters.
- Liquid scintillation counter.

#### Methodology:

- Incubation: Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and a range of concentrations of **R-6890**.
- Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
- Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
- Washing: The filters are washed with cold assay buffer to remove non-specifically bound radioligand.
- Quantification: The amount of radioactivity retained on the filters is measured using a liquid scintillation counter.
- Data Analysis: The concentration of **R-6890** that inhibits 50% of the specific binding of the radioligand (IC<sub>50</sub>) is determined by non-linear regression analysis. The K<sub>i</sub> value is then calculated using the Cheng-Prusoff equation.

## In Vivo Analgesia Assessment: Hot Plate Test (General Protocol)

The hot plate test is a common method to assess the analgesic efficacy of compounds in rodents.

Apparatus:

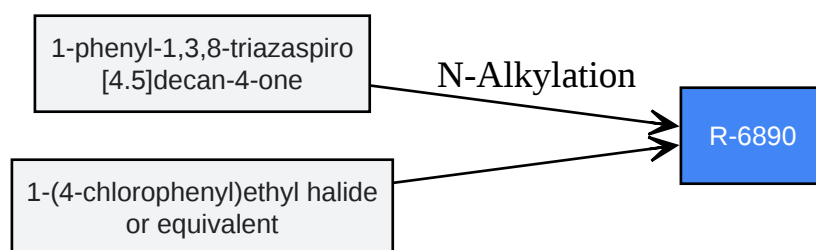
- Hot plate apparatus with adjustable temperature control.
- Enclosure to keep the animal on the heated surface.

Methodology:

- Acclimation: Animals (e.g., rats or mice) are acclimated to the testing room.
- Baseline Latency: Each animal is placed on the hot plate (maintained at a constant temperature, e.g., 55°C), and the latency to a nociceptive response (e.g., paw licking, jumping) is recorded. A cut-off time is set to prevent tissue damage.
- Drug Administration: **R-6890** or vehicle control is administered to the animals (e.g., via intraperitoneal or subcutaneous injection).
- Post-treatment Latency: At various time points after drug administration, the latency to the nociceptive response is measured again on the hot plate.
- Data Analysis: The increase in latency time after drug administration compared to the baseline latency is calculated to determine the analgesic effect.

## Synthesis

A precursor for the synthesis of **R-6890** is 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one.<sup>[1]</sup> The synthesis of **R-6890** involves the N-alkylation of this precursor. While a detailed, step-by-step protocol for the synthesis of **R-6890** is not publicly available in the reviewed literature, a general synthetic approach can be inferred.



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General Synthetic Strategy for **R-6890**.

## Pharmacokinetics and Toxicology

Specific pharmacokinetic (Absorption, Distribution, Metabolism, Excretion - ADME) and toxicological data for **R-6890** are not extensively reported in the public domain. As a spiropiperidine derivative and an opioid, its pharmacokinetic profile is likely influenced by its lipophilicity, which affects its ability to cross the blood-brain barrier.[5] The metabolism of opioids typically occurs in the liver, and excretion is primarily through the kidneys.[6]

The toxicological profile of **R-6890** is also not well-documented. As with other potent opioids, potential toxicities would include respiratory depression, sedation, and the development of tolerance and dependence with chronic use.[7]

## Conclusion

**R-6890** (Spirochlorphine) is a potent opioid analgesic with a complex pharmacology that includes high affinity for the mu-opioid receptor and activity as a nociceptin receptor agonist. This dual mechanism of action presents an interesting avenue for further research in the development of novel pain therapeutics. The information provided in this technical guide summarizes the current understanding of **R-6890**, highlighting the need for further studies to fully elucidate its pharmacokinetic and toxicological properties, as well as its precise functional activity at the NOP receptor. The detailed experimental protocols and signaling pathway diagrams are intended to serve as a valuable resource for scientists and researchers in the field of opioid pharmacology and drug development.



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